
N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound belongs to the class of benzamide derivatives and has been found to possess unique biochemical and physiological properties that make it an attractive candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition has been found to have anti-cancer effects. N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide has been found to be a potent inhibitor of HDAC, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been found to have anti-inflammatory effects. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide in laboratory experiments is its potency as an HDAC inhibitor. The compound has been found to be more potent than other HDAC inhibitors such as trichostatin A. However, one limitation of using the compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide. One area of research involves the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research involves the development of new anti-inflammatory drugs based on the compound's ability to inhibit the production of pro-inflammatory cytokines. Additionally, further research is needed to explore the compound's potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide involves the reaction of 4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is isolated through a series of purification steps such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(methylsulfonyl)-N-(3-phenylprop-2-yn-1-yl)benzamide has been found to have several potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(3-phenylprop-2-ynyl)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-15-21(16-7-10-17-8-5-4-6-9-17)20(22)18-11-13-19(14-12-18)25(2,23)24/h3-6,8-9,11-14H,1,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWXLWVYJDYPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
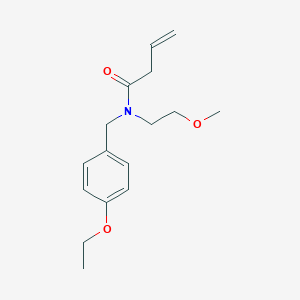
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)

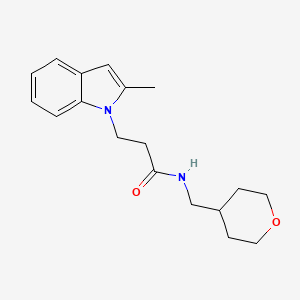
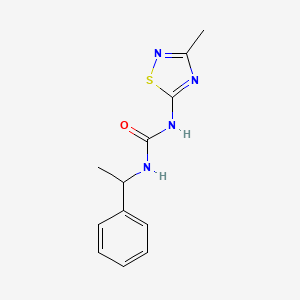
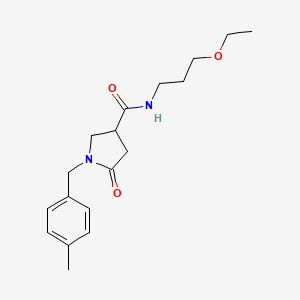
![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)
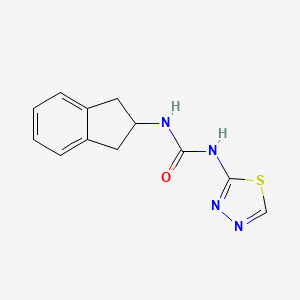
![N-isopropyl-2-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5902024.png)